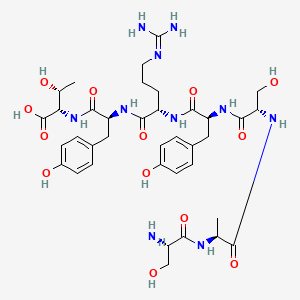![molecular formula C16H25NO3S B14264934 4-[4-(Hexyloxy)phenyl]-1lambda~6~,4-thiazinane-1,1-dione CAS No. 138224-85-8](/img/structure/B14264934.png)
4-[4-(Hexyloxy)phenyl]-1lambda~6~,4-thiazinane-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(Hexyloxy)phenyl]-1lambda~6~,4-thiazinane-1,1-dione is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a thiazinane ring, which is a sulfur-containing heterocycle, and a hexyloxyphenyl group, contributing to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(Hexyloxy)phenyl]-1lambda~6~,4-thiazinane-1,1-dione typically involves the reaction of 4-(hexyloxy)phenylamine with a suitable thiazinane precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the pure compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazinane ring.
Reduction: Reduction reactions can also occur, especially at the phenyl ring.
Substitution: The hexyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require the presence of a strong base or acid to facilitate the exchange of functional groups.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various reduced phenyl derivatives.
Scientific Research Applications
4-[4-(Hexyloxy)phenyl]-1lambda~6~,4-thiazinane-1,1-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4-[4-(Hexyloxy)phenyl]-1lambda~6~,4-thiazinane-1,1-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thiazinane ring can form stable complexes with metal ions, while the hexyloxyphenyl group can participate in hydrophobic interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
4-(Hexyloxy)phenyl derivatives: These compounds share the hexyloxyphenyl group but differ in the heterocyclic ring structure.
Thiazinane derivatives: Compounds with similar thiazinane rings but different substituents on the phenyl group.
Uniqueness: 4-[4-(Hexyloxy)phenyl]-1lambda~6~,4-thiazinane-1,1-dione is unique due to the combination of the hexyloxyphenyl group and the thiazinane ring, which imparts distinct chemical and physical properties not found in other similar compounds.
Properties
CAS No. |
138224-85-8 |
|---|---|
Molecular Formula |
C16H25NO3S |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
4-(4-hexoxyphenyl)-1,4-thiazinane 1,1-dioxide |
InChI |
InChI=1S/C16H25NO3S/c1-2-3-4-5-12-20-16-8-6-15(7-9-16)17-10-13-21(18,19)14-11-17/h6-9H,2-5,10-14H2,1H3 |
InChI Key |
YUUFXMTYEOVEMU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)N2CCS(=O)(=O)CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-[(Furan-2-yl)methylene]bis(6-tert-butyl-4-methylphenol)](/img/structure/B14264853.png)
![Silane, (1,1-dimethylethyl)dimethyl[[4-(2-propenyloxy)phenyl]methoxy]-](/img/structure/B14264866.png)
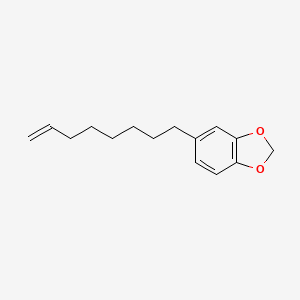

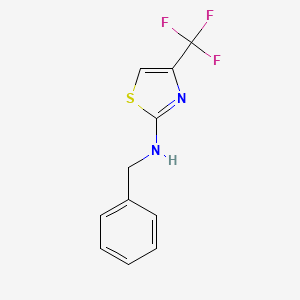
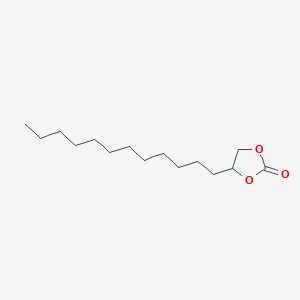
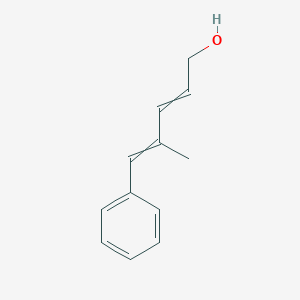
![1-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14264897.png)

![Benzene, 4-fluoro-2-[[(4-methylphenyl)sulfonyl]methyl]-1-nitro-](/img/structure/B14264902.png)

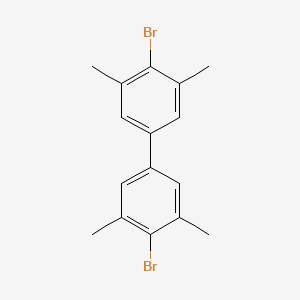
![9-[(2-Bromoprop-2-EN-1-YL)oxy]-5-methoxy-4,4-dimethylnon-1-EN-6-yne](/img/structure/B14264928.png)
